molecular formula C8H6BrNO4 B1342387 3-(Bromomethyl)-4-nitrobenzoic acid CAS No. 916791-27-0

3-(Bromomethyl)-4-nitrobenzoic acid

Cat. No. B1342387
CAS RN: 916791-27-0
M. Wt: 260.04 g/mol
InChI Key: YVGHVCRKHIIHPG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-nitrobenzoic acid, also known as 3-bromo-4-nitrobenzoic acid (BNBA), is an organic compound that is used in a variety of scientific and industrial applications. BNBA is used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of drugs and in the production of a variety of other compounds. BNBA is a stable, non-toxic, and non-volatile compound that has been extensively studied for its properties and applications.

Scientific Research Applications

Organic Building Blocks

“3-Bromomethyl-4-nitro-benzoic acid” is used as an organic building block in various chemical reactions . It is a benzoic acid derivative and can be synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid .

Synthesis of 4-Bromomethyl-3-nitrobenzoic Acid Succinimide Ester (BNBA-SE)

This compound is used as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE) . BNBA-SE is a useful intermediate in organic synthesis.

Synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic Acid

“3-Bromomethyl-4-nitro-benzoic acid” is also used in the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid . This compound has potential applications in various chemical reactions due to its functional groups.

Synthesis of Decyl 4-(bromomethyl)-3-nitrobenzoate

This compound is used as a reactant in the synthesis of decyl 4-(bromomethyl)-3-nitrobenzoate . This product is a useful intermediate in organic synthesis.

Synthesis of 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic Acid

“3-Bromomethyl-4-nitro-benzoic acid” is used in the synthesis of 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic acid . This compound has potential applications in various chemical reactions due to its functional groups.

Thiol Photo-deprotection Reagent

“3-Bromomethyl-4-nitro-benzoic acid” is used as a thiol photo-deprotection reagent . This application is particularly useful in the field of photochemistry.

Functionalization of Polyacrylamide Acryl Hydrate (PAAH)

This compound is used as a UV-cleavable reagent to functionalize polyacrylamide acryl hydrate (PAAH) . This application is particularly useful in the field of polymer chemistry.

properties

IUPAC Name

3-(bromomethyl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHVCRKHIIHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608063
Record name 3-(Bromomethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-nitrobenzoic acid

CAS RN

916791-27-0
Record name 3-(Bromomethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-methyl-4-nitrobenzoic acid (539 mg, 2.98 mmol) in benzene (20 mL) was heated to reflux in a sealed tube after which N-bromosuccinimide (679 mg, 3.43 mol) and AIBN (49 mg, 0.298 mol) were carefully added in a portion wise manner over 5 min. After 12 h the mixture was cooled to room temperature, and the succinimide was filtered off and washed with benzene (5 mL×3). The solvent was removed under reduced pressure and purified by column chromatography to give the desired product 3-(bromomethyl)-4-nitrobenzoic acid (553 mg, 68% yield) as a viscous yellow oil.
Quantity
539 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
679 mg
Type
reactant
Reaction Step Two
Name
Quantity
49 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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